Trans-2-(pinacol boronate)vinylboronic acid mida ester Trans-2-(pinacol boronate)vinylboronic acid mida ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13693272
InChI: InChI=1S/C13H21B2NO6/c1-12(2)13(3,4)22-15(21-12)7-6-14-19-10(17)8-16(5)9-11(18)20-14/h6-7H,8-9H2,1-5H3/b7-6+
SMILES: B1(OC(=O)CN(CC(=O)O1)C)C=CB2OC(C(O2)(C)C)(C)C
Molecular Formula: C13H21B2NO6
Molecular Weight: 308.9 g/mol

Trans-2-(pinacol boronate)vinylboronic acid mida ester

CAS No.:

Cat. No.: VC13693272

Molecular Formula: C13H21B2NO6

Molecular Weight: 308.9 g/mol

* For research use only. Not for human or veterinary use.

Trans-2-(pinacol boronate)vinylboronic acid mida ester -

Specification

Molecular Formula C13H21B2NO6
Molecular Weight 308.9 g/mol
IUPAC Name 6-methyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Standard InChI InChI=1S/C13H21B2NO6/c1-12(2)13(3,4)22-15(21-12)7-6-14-19-10(17)8-16(5)9-11(18)20-14/h6-7H,8-9H2,1-5H3/b7-6+
Standard InChI Key MVTNIQCFWSPASI-VOTSOKGWSA-N
Isomeric SMILES B1(OC(=O)CN(CC(=O)O1)C)/C=C/B2OC(C(O2)(C)C)(C)C
SMILES B1(OC(=O)CN(CC(=O)O1)C)C=CB2OC(C(O2)(C)C)(C)C
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C=CB2OC(C(O2)(C)C)(C)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound features a trans-configuration vinylboronic acid core, where the boronic acid group is stabilized by coordination to the MIDA ligand. The pinacol boronate group (derived from pinacol alcohol) further modifies the electronic environment, enhancing stability and solubility in organic solvents. The molecular formula is C₁₃H₂₁B₂NO₆, with a molecular weight of 308.93 g/mol . Key structural attributes include:

  • MIDA cage: A tridentate ligand that chelates boron, preventing premature hydrolysis.

  • Vinylboronate: A conjugated system enabling participation in cross-coupling reactions.

  • Pinacol ester: A sterically hindered boronate that moderates reactivity .

Spectroscopic and Physical Data

  • Infrared (IR) spectroscopy: Peaks at 1340 cm⁻¹ (B–O stretching) and 1630 cm⁻¹ (C=C stretching).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 6.2–6.4 (vinyl protons), δ 3.5–3.8 (MIDA methylene), δ 1.2–1.4 (pinacol methyl) .

    • ¹¹B NMR: δ 28–30 ppm (tetrahedral boron) .

  • Solubility: Soluble in tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) .

  • Stability: Stable at room temperature under inert atmospheres but hydrolyzes under basic aqueous conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step protocol:

  • Vinylboronic acid preparation: Palladium-catalyzed borylation of acetylene derivatives .

  • MIDA protection: Reaction with methyliminodiacetic acid under Dean-Stark conditions to form the MIDA boronate .

  • Pinacol boronation: Transmetallation with pinacol borane in the presence of a base (e.g., triethylamine) .

Representative reaction:

Vinylboronic acid+MIDATHF, ΔMIDA boronate intermediatePinacol boraneTrans-2-(pinacol boronate)vinylboronic acid MIDA ester\text{Vinylboronic acid} + \text{MIDA} \xrightarrow{\text{THF, Δ}} \text{MIDA boronate intermediate} \xrightarrow{\text{Pinacol borane}} \text{Trans-2-(pinacol boronate)vinylboronic acid MIDA ester}

Industrial Optimization

Industrial processes employ continuous-flow reactors to enhance yield (typically >85%) and purity (>99.5%). Key parameters:

  • Temperature: 60–80°C for MIDA coordination.

  • Catalyst: Pd(OAc)₂/SPhos system for efficient borylation .

  • Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography .

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The compound serves as a bifunctional coupling partner in palladium-catalyzed reactions. The MIDA group delays boronic acid release, enabling sequential coupling without intermediate purification .

Mechanism:

  • Hydrolysis: Slow release of boronic acid under basic conditions:

    MIDA boronate+OHB(OH)3+MIDA2\text{MIDA boronate} + \text{OH}^- \rightarrow \text{B(OH)}_3^- + \text{MIDA}^{2-}
  • Transmetallation: Boronic acid transfers to palladium, forming a Pd–B intermediate.

  • Reductive elimination: C–C bond formation with aryl/vinyl halides .

Example reaction:

Trans-2-(pinacol boronate)vinylboronic acid MIDA ester+4-BromotoluenePd(OAc)2,K3PO44-Methylstyrene derivative\text{Trans-2-(pinacol boronate)vinylboronic acid MIDA ester} + \text{4-Bromotoluene} \xrightarrow{\text{Pd(OAc)}_2, \text{K}_3\text{PO}_4} \text{4-Methylstyrene derivative}

Oxidation and Reduction Pathways

  • Oxidation: Tributyltin side products form under oxidative conditions (e.g., H₂O₂), yielding tributyltin oxide .

  • Reduction: Sodium borohydride (NaBH₄) reduces the vinyl group to ethylboronate.

Applications in Research and Industry

Pharmaceutical Synthesis

The compound is pivotal in constructing bioactive molecules:

  • Anticancer agents: Used in the synthesis of kinase inhibitors (e.g., imatinib analogs) .

  • Antiviral drugs: Key intermediate for HIV protease inhibitors .

Materials Science

  • Conjugated polymers: Serves as a monomer in polyfluorenes for organic light-emitting diodes (OLEDs) .

  • Surface functionalization: Anchors boronate groups to nanoparticles for sensor applications .

Biological Probes

  • Fluorescent tags: Conjugation to biomolecules via Suzuki coupling enables tracking in cellular assays .

Comparative Analysis with Analogues

CompoundReactivityStabilityApplications
Trans-2-bromovinyl MIDAHighModerateCross-coupling with Pd catalysts
Vinylboronic acid MIDAModerateLowSimple Suzuki reactions
Pinacol boronate MIDALowHighAutomated synthesis platforms

The trans-2-(pinacol boronate) variant excels in stereospecific reactions and automated workflows due to its balanced reactivity/stability profile .

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